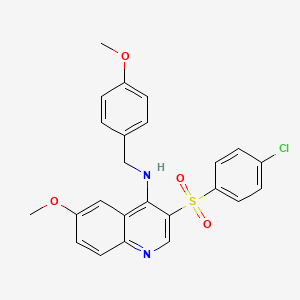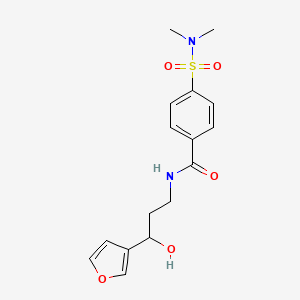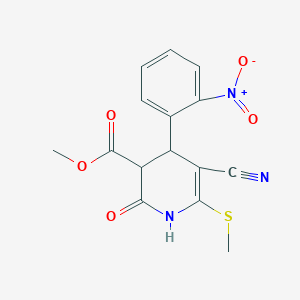
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride, also known as EMPS, is a chemical compound that has been widely used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring. EMPS has been used as a reagent for the synthesis of various organic compounds and as a building block for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is known to react with various functional groups, such as amines and alcohols, to form sulfonamide and sulfonyl ester derivatives. These derivatives have been shown to have biological activity, which suggests that 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride may act as a prodrug.
Biochemical and Physiological Effects
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has also been shown to inhibit the growth of various cancer cell lines, which suggests that it may have antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a stable and easy-to-handle compound, which makes it suitable for use in various reactions. 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is also commercially available, which makes it easy to obtain for research purposes. However, 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has some limitations, such as its low solubility in water, which may limit its use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the use of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new pyrazole-based compounds with antitumor, antifungal, and antibacterial activity. Another direction is the development of new drugs based on the structure of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride, which may have potential therapeutic applications. Additionally, the mechanism of action of 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride needs to be further studied to fully understand its biological activity.
Synthesemethoden
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride can be synthesized by reacting 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde with thionyl chloride in the presence of pyridine. This reaction produces 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has been used in various scientific research applications. It has been used as a reagent for the synthesis of pyrazole-based compounds, which have been shown to have antitumor, antifungal, and antibacterial activity. 3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has also been used as a building block for the development of new drugs, such as antidiabetic and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
3-(ethoxymethyl)-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3S/c1-3-13-5-6-7(14(8,11)12)4-10(2)9-6/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFLHZIJAZMLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)


![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

![Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3013726.png)



